molecular formula C31H46O7 B13856863 27-oxo-fusidic Acid

27-oxo-fusidic Acid

Cat. No.: B13856863
M. Wt: 530.7 g/mol
InChI Key: OZMOUWFCJHVIQT-BHIQXYLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

27-Oxo-fusidic Acid is a metabolite of fusidic acid, a natural tetracyclic triterpene isolated from fungi. Fusidic acid is known for its antibacterial properties and is used clinically to treat systemic and local staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci . This compound retains some of these antibacterial properties and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. This can be achieved using various oxidizing agents under controlled conditions. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification. Fusidic acid is first produced through the fermentation of Fusidium coccineum, and then it undergoes chemical oxidation to form this compound .

Chemical Reactions Analysis

Types of Reactions: 27-Oxo-fusidic Acid can undergo several types of chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups present in the molecule.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

27-Oxo-fusidic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.

    Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations .

Mechanism of Action

27-Oxo-fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically inhibits the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing the synthesis of essential proteins in bacteria. This mechanism is similar to that of fusidic acid, making this compound a valuable compound in the study of bacterial resistance and protein synthesis inhibition .

Comparison with Similar Compounds

Uniqueness: 27-Oxo-fusidic Acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its parent compound and other derivatives. Its ability to inhibit bacterial protein synthesis makes it a valuable tool in the study of antibacterial resistance and the development of new antibiotics .

Properties

Molecular Formula

C31H46O7

Molecular Weight

530.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid

InChI

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8?,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1

InChI Key

OZMOUWFCJHVIQT-BHIQXYLPSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C=O)\C(=O)O)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.